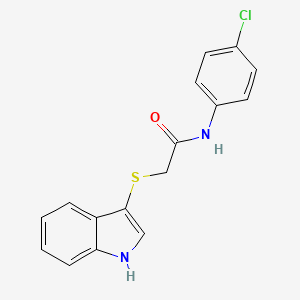![molecular formula C20H33N3O3 B2444747 4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol CAS No. 2320506-78-1](/img/structure/B2444747.png)
4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol, commonly known as TAK-659, is a small-molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. In recent years, TAK-659 has gained significant attention from researchers due to its promising results in preclinical studies.
Mécanisme D'action
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B-cell receptors, which play a crucial role in the growth and survival of cancer cells and the development of autoimmune diseases. By inhibiting BTK, TAK-659 blocks the activation of B-cells and reduces the production of cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. TAK-659 also reduces the production of cytokines, which are responsible for inflammation in autoimmune diseases. TAK-659 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. TAK-659 has also been shown to have a low toxicity profile and is well-tolerated in animal studies. However, TAK-659 is still in the preclinical stage of development, and its effectiveness and safety in humans are yet to be determined.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to study its effectiveness and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to understand the molecular mechanisms of TAK-659 and to identify biomarkers that can predict its effectiveness in patients.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multistep process that starts with the reaction of 6-tert-butylpyridazine-3-carboxylic acid with 2-(bromomethyl)-4-(2,2,2-trifluoroethoxy)-3,5-dimethylphenyl isocyanate to obtain the intermediate compound. The intermediate compound is then reacted with piperidine to form the piperidinylmethyl derivative, which is further reacted with 4-hydroxymethyl-oxane-4-ol to obtain the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
4-[[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-19(2,3)17-4-5-18(22-21-17)26-14-16-6-10-23(11-7-16)15-20(24)8-12-25-13-9-20/h4-5,16,24H,6-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFBAZLGLLGFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)CC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

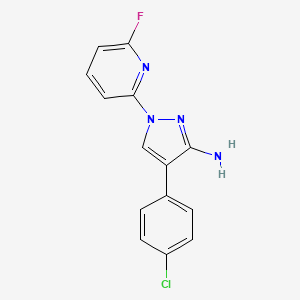
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2444666.png)
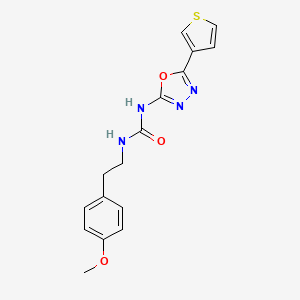
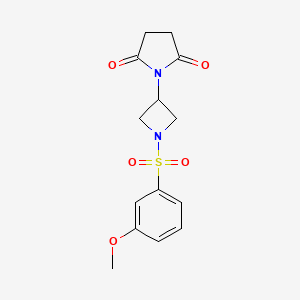
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2444670.png)
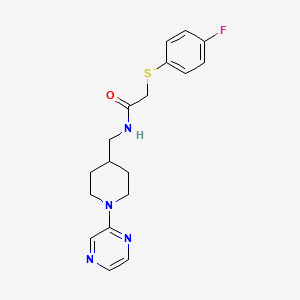

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2444675.png)
![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2444676.png)
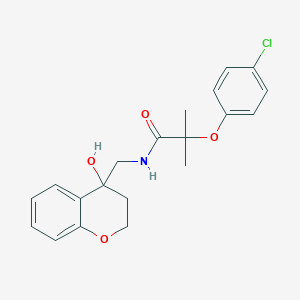
![N-(1-cyanocyclopropyl)-5-[(phenylcarbamoyl)amino]thiophene-2-carboxamide](/img/structure/B2444678.png)

![6-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2444682.png)
